molecular formula C10H16N2OS B13256066 n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide

n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide

Cat. No.: B13256066
M. Wt: 212.31 g/mol
InChI Key: FHSWCCUPEHRIIJ-UHFFFAOYSA-N
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Description

N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide is a chemical compound with the molecular formula C10H16N2OS It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethylenediamine, followed by acetylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group to amines.

    Substitution: Nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated thiophene derivatives

Scientific Research Applications

N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(((5-Methoxyphenyl)methyl)amino)ethyl)acetamide
  • N-(2-(((5-Chlorothiophen-2-yl)methyl)amino)ethyl)acetamide

Uniqueness

N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C10H16N2OS/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13)

InChI Key

FHSWCCUPEHRIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCCNC(=O)C

Origin of Product

United States

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